Ethyl 2,4-dimethyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dimethyl-5-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, which is further substituted with two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dimethyl-5-nitrobenzoate typically involves the nitration of 2,4-dimethylbenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The resulting nitro compound is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dimethyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Aqueous sodium hydroxide for hydrolysis, nucleophiles like amines for aromatic substitution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
- Reduction of the nitro group yields ethyl 2,4-dimethyl-5-aminobenzoate.
- Hydrolysis of the ester group produces 2,4-dimethyl-5-nitrobenzoic acid.
- Oxidation of the methyl groups results in 2,4-dicarboxy-5-nitrobenzoic acid .
Scientific Research Applications
Ethyl 2,4-dimethyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and ester functionalities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dimethyl-5-nitrobenzoate largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may further participate in biochemical pathways. The compound’s interactions with molecular targets such as enzymes and receptors can modulate various biological processes .
Comparison with Similar Compounds
Ethyl 2,4-dimethyl-5-nitrobenzoate can be compared with other nitrobenzoates and related compounds:
Ethyl 3-nitrobenzoate: Similar structure but with a single nitro group at a different position, leading to different reactivity and applications.
Mthis compound: Similar compound with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
2,4-Dimethyl-5-nitrobenzoic acid: The free acid form of the compound, which lacks the ester group and has different solubility and reactivity characteristics.
This compound stands out due to its specific substitution pattern and the presence of both nitro and ester groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-10(12(14)15)8(3)5-7(9)2/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZPBIWSZFFVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.